N-(2-fluorophenyl)-2-mercaptoacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNOS/c9-6-3-1-2-4-7(6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAXYMUIFJTWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Overview of N 2 Fluorophenyl 2 Mercaptoacetamide in Modern Chemical Biology and Medicinal Chemistry Research
Historical Evolution of Mercaptoacetamide Scaffolds in Therapeutic and Chemical Probe Design
The mercaptoacetamide moiety is a key pharmacophore that has been historically recognized for its ability to act as a zinc-binding group (ZBG). This property is central to its function in inhibiting a class of enzymes known as zinc-dependent metalloenzymes. The thiol group (-SH) of the mercaptoacetamide scaffold can coordinate with the zinc ion in the active site of these enzymes, disrupting their catalytic activity.
Over the years, this fundamental interaction has been exploited in the design of a variety of therapeutic agents and chemical probes. A prominent area of application has been in the development of histone deacetylase (HDAC) inhibitors. wikipedia.orgresearchgate.netalfa-chemistry.com HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer and neurological disorders. wikipedia.orgu-tokyo.ac.jp Mercaptoacetamide-based compounds have been designed to selectively target specific HDAC isoforms, such as HDAC6, offering potential therapeutic avenues for central nervous system (CNS) disorders. wikipedia.orgu-tokyo.ac.jp
Beyond HDACs, the mercaptoacetamide scaffold has been employed to target other metalloenzymes. For instance, N-aryl mercaptoacetamides have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov By inhibiting MBLs, these compounds have the potential to restore the efficacy of existing antibiotics. Furthermore, this scaffold has been utilized to develop inhibitors of the virulence factor LasB, a zinc-containing protease from Pseudomonas aeruginosa, which plays a role in tissue invasion and immune evasion. nih.gov
The versatility of the mercaptoacetamide scaffold also extends to its use in the design of chemical probes. tandfonline.com These are small molecules used to study and manipulate biological systems. The ability of the mercaptoacetamide group to covalently bind to specific protein residues has been leveraged in the development of covalent inhibitors for various enzymes, allowing for detailed investigation of their function and structure.
Strategic Significance of Fluorine Substitution in Bioactive Molecules and Drug Discovery
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net An estimated 20% of all pharmaceuticals contain fluorine, a testament to its significant impact on drug design. wikipedia.org The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, physicochemical properties, and binding affinity for its biological target. researchgate.nettandfonline.comresearchgate.netacs.org
One of the primary advantages of fluorine substitution is the enhancement of metabolic stability. acs.orgnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. cambridgemedchemconsulting.com This can lead to a longer half-life and improved bioavailability of the drug.
Fluorine's high electronegativity can also be leveraged to modulate the physicochemical properties of a molecule. mdpi.comnih.gov It can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect the molecule's solubility, membrane permeability, and binding interactions. researchgate.netacs.org For instance, the introduction of fluorine can lower the pKa of an adjacent amine, reducing its basicity and potentially improving oral absorption. Furthermore, fluorine substitution can influence the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. alfa-chemistry.comnih.gov
From a structural standpoint, the substitution of hydrogen with fluorine, which has a similar van der Waals radius, generally results in minimal steric perturbation. u-tokyo.ac.jp However, the unique electronic properties of fluorine can lead to favorable conformational changes and stronger binding interactions with the target protein through the formation of hydrogen bonds or dipole-dipole interactions. researchgate.net
Research Rationale for Investigating N-(2-fluorophenyl)-2-mercaptoacetamide and its Analogues
The specific investigation of this compound and its analogues is driven by a clear scientific rationale that combines the established properties of the mercaptoacetamide scaffold with the strategic advantages of fluorine substitution. The primary hypothesis is that the combination of these two moieties will result in a molecule with enhanced therapeutic potential or utility as a chemical probe.
The mercaptoacetamide core provides the crucial zinc-binding functionality, making the compound a candidate for inhibiting zinc-dependent metalloenzymes. The N-aryl substitution allows for the exploration of interactions with the regions surrounding the enzyme's active site, which can contribute to both potency and selectivity.
The introduction of a fluorine atom onto the phenyl ring, specifically at the ortho position, is a deliberate design choice. This substitution is expected to confer several advantages:
Improved Metabolic Stability: The fluorine atom can block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's resistance to degradation. researchgate.net
Enhanced Binding Affinity: The electronegative fluorine atom can modulate the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the target enzyme. nbinno.com This could involve direct hydrogen bonding or dipole interactions with amino acid residues in the binding pocket.
Modulated Physicochemical Properties: The fluorine substitution can influence the compound's lipophilicity and pKa, which can be fine-tuned to optimize its pharmacokinetic profile for a specific therapeutic application. nih.gov
Research into analogues, such as N-(4-fluorophenyl)acetamide and other N-aryl mercaptoacetamide derivatives, has provided evidence for the potential of this class of compounds. nih.govnih.govresearchgate.net For instance, studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents. nih.govnih.gov By systematically exploring different substitution patterns on the phenyl ring, researchers can perform structure-activity relationship (SAR) studies to identify the optimal combination of features for a desired biological activity.
Overview of Current Research Trajectories and Underexplored Avenues for the Compound
Current research involving this compound and its analogues is largely focused on their potential as enzyme inhibitors for various therapeutic areas. The primary research trajectories include:
Anticancer Drug Discovery: Given the role of HDACs in cancer, there is significant interest in developing fluorinated mercaptoacetamide derivatives as potent and selective HDAC inhibitors. researchgate.net Research in this area involves synthesizing and evaluating these compounds for their ability to inhibit cancer cell growth and induce apoptosis. nih.gov
Antibacterial Drug Development: The emergence of antibiotic resistance is a major global health threat. N-aryl mercaptoacetamides are being explored as inhibitors of bacterial metalloenzymes like MBLs and virulence factors like LasB, with the aim of developing new strategies to combat bacterial infections. nih.gov
Neurological Disorders: The potential of mercaptoacetamide-based HDAC6 inhibitors to cross the blood-brain barrier opens up possibilities for their use in treating neurodegenerative diseases. researchgate.net The incorporation of fluorine can further enhance brain permeability. researchgate.net
Anti-melanogenic Agents: Recent studies have explored 2-mercapto-N-arylacetamide analogues as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production, suggesting their potential application in treating hyperpigmentation disorders. rsc.org
While these areas are actively being investigated, several underexplored avenues for this compound and its analogues exist:
Development as Chemical Probes: The specific properties of this compound could be harnessed to develop highly selective and potent chemical probes for studying the function of specific metalloenzymes in complex biological systems.
Exploration of Other Metalloenzyme Targets: The vast family of zinc-dependent metalloenzymes presents numerous other potential targets for this class of compounds, which could lead to novel therapeutic applications in areas such as cardiovascular disease and inflammation.
Investigation of Isomeric Effects: A systematic comparison of the biological activities of ortho-, meta-, and para-fluorinated isomers of N-phenyl-2-mercaptoacetamide could provide valuable insights into the SAR and guide the design of more potent and selective compounds.
Prodrug Strategies: To overcome potential issues with the stability or delivery of the free thiol group of the mercaptoacetamide, the development of prodrug approaches could be explored to improve the compound's pharmacokinetic properties.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₈H₈FNOS | 185.22 | 1.5 | 2 | 2 |
| Mercaptoacetamide | C₂H₅NOS | 91.13 | -0.9 | 2 | 2 |
| N-phenylacetamide | C₈H₉NO | 135.16 | 1.2 | 1 | 1 |
Table 2: Key Research Areas and Potential Applications of Mercaptoacetamide Scaffolds
| Research Area | Target Enzyme/Protein | Potential Therapeutic Application |
| Oncology | Histone Deacetylases (HDACs) | Cancer |
| Infectious Diseases | Metallo-β-lactamases (MBLs), LasB | Bacterial Infections |
| Neurology | Histone Deacetylase 6 (HDAC6) | CNS Disorders |
| Dermatology | Tyrosinase | Hyperpigmentation Disorders |
Synthetic Methodologies and Chemical Modifications of N 2 Fluorophenyl 2 Mercaptoacetamide and Analogues
Established Synthetic Pathways for N-(2-fluorophenyl)-2-mercaptoacetamide
The traditional synthesis of this compound typically involves a multi-step process starting from the corresponding aniline derivative, 2-fluoroaniline. These routes are well-documented and rely on fundamental organic reactions.
A common and effective method for synthesizing N-aryl mercaptoacetamides, including the 2-fluoro analogue, is a three-step sequence. nih.gov This pathway begins with the formation of an amide bond, followed by the introduction of a protected thiol group, and concludes with deprotection to yield the final mercaptoacetamide.
The key steps are:
Amide Formation : The synthesis starts with the acylation of 2-fluoroaniline. This is typically achieved by reacting 2-fluoroaniline with chloroacetyl chloride. nih.govresearchgate.net The reaction is an amide bond formation that yields the intermediate, N-(2-fluorophenyl)-2-chloroacetamide. This reaction is often carried out in a suitable solvent like dichloromethane (CH2Cl2), tetrahydrofuran (THF), or acetic acid, and may use a base such as diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. nih.govresearchgate.net
Thioacetylation : The chloro-intermediate is then converted to a thioacetate. This is accomplished through a nucleophilic substitution (SN2) reaction where the chlorine atom is displaced by a sulfur nucleophile. nih.govnih.gov Potassium thioacetate is commonly used for this step in a solvent like acetone. nih.govnih.gov This step yields S-(2-((2-fluorophenyl)amino)-2-oxoethyl) ethanethioate.
Hydrolysis : The final step is the hydrolysis of the thioacetate group to reveal the free thiol. This deprotection is typically performed under basic conditions, for example, using aqueous potassium hydroxide (KOH) in methanol, to afford the target compound, this compound. nih.govnih.gov
An alternative approach involves the direct amidation of a carboxylic acid with an amine, which can be facilitated by coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). nih.gov
Table 1: Reagents in Established Synthesis of N-aryl Mercaptoacetamides
| Step | Reagent | Role | Solvent | Reference |
|---|---|---|---|---|
| Amidation | Chloroacetyl chloride | Acylating agent | CH2Cl2 or THF | nih.gov |
| Amidation | Acetic anhydride | Acylating agent | Acetic acid | prepchem.com |
| Thioacetylation | Potassium thioacetate | Sulfur nucleophile | Acetone | nih.govnih.gov |
| Hydrolysis | Aqueous KOH | Base for deprotection | Methanol | nih.govnih.gov |
| Amidation Coupling | HATU, DIPEA | Coupling agent, Base | Dichloromethane | nih.gov |
The efficiency of the synthesis of this compound is dependent on the optimization of reaction conditions. Key variables include temperature, reaction time, choice of solvent, and the specific reagents used. For the initial amidation step, heating the reaction mixture can significantly reduce the reaction time. For instance, reacting 2-fluoroaniline with acetic anhydride in glacial acetic acid at reflux for just five minutes can produce the corresponding acetamide (B32628). prepchem.com
Table 2: Reported Yields for N-Aryl Mercaptoacetamide Synthesis Steps
| Reaction Step | Reagents/Conditions | Compound Type | Reported Yield | Reference |
|---|---|---|---|---|
| Amidation | Aniline, Acetic Anhydride, Acetic Acid | N-(2-fluorophenyl)acetamide | Not specified | prepchem.com |
| Thiol Hydrolysis | Thioacetate intermediate, 2 M aq. NaOH, MeOH | α-Benzyl N-aryl mercaptoacetamides | 29–70% | nih.gov |
| Thiol Hydrolysis | Thioacetate intermediate, 2 M aq. NaOH, MeOH | Heterocyclic mercaptoacetamide derivatives | 14–84% | nih.gov |
| Direct Amidation | Aniline derivative, Acetic acid, Sulfated TiO2/SnO2 | N-Aryl acetamides | 65–97% | researchgate.net |
Novel and Green Chemistry Approaches in Mercaptoacetamide Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for amide synthesis, which are applicable to mercaptoacetamides. unibo.itmdpi.com These approaches aim to reduce or eliminate the use of hazardous solvents and expensive catalysts, minimize waste, and improve energy efficiency. mdpi.commdpi.com
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. These methods reduce pollution and can simplify purification processes. scirp.org One innovative technique involves the use of infrared irradiation to drive the direct formation of amides from carboxylic acids and primary amines without any solvent or catalyst. scirp.org This method has been shown to produce amides in good yields (50% to 85%) with high purity. scirp.org
Another approach is the use of iron(III) chloride as a catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com This method is effective for a range of substrates, offering good to excellent yields in short reaction times. mdpi.com While not strictly catalyst-free, the use of an inexpensive and environmentally benign metal catalyst aligns with green chemistry principles. The direct thermal condensation of acids and amines is also possible without a catalyst, but it typically requires high temperatures (>160 °C), which may not be suitable for all substrates. mdpi.com
The development of sustainable synthetic routes is a primary goal of modern pharmaceutical chemistry. mdpi.comescholarship.org This involves a holistic approach, considering the entire synthetic pathway to minimize environmental impact. Key strategies include the use of aqueous micellar conditions for reactions, which can replace volatile organic solvents, and the development of heterogeneous catalysts that can be easily recovered and recycled. escholarship.org
For mercaptoacetamide synthesis, this could involve adapting established pathways to use greener solvents or developing novel routes that are inherently more atom-economical. For example, direct catalytic amidation, which produces only water as a byproduct, is a highly sustainable alternative to methods that use stoichiometric activating agents, which generate significant waste. mdpi.comdiva-portal.org The development of continuous flow processes, which can be integrated with green technologies like microwave irradiation or photochemistry, offers a path toward more efficient and sustainable automated synthesis of active pharmaceutical ingredients. mdpi.com
Derivatization Strategies for this compound Analogues
Derivatization of the core this compound structure is a key strategy for exploring structure-activity relationships and developing analogues with improved properties. Modifications can be made to the N-aryl ring, the α-carbon of the acetamide backbone, or the terminal thiol group.
N-Aryl Ring Substitution : Introducing various polar and nonpolar substituents onto the phenyl ring is a common strategy. nih.gov For example, groups like nitro, methoxy (B1213986), and hydroxyl have been introduced to explore their effects on biological activity. nih.gov The position of the substituent is also crucial; for instance, a methyl group at the para-position of the N-aryl ring was found to be favorable in one study on α-benzyl-N-aryl mercaptoacetamides. nih.gov
Backbone Modification : The carbon atom between the amide and the thiol group (the α-carbon) can be substituted. The introduction of a benzyl group at this position has been explored to create a class of α-benzyl-N-aryl mercaptoacetamides with potent inhibitory activity against certain enzymes. nih.gov
Thiol Group Masking (Prodrugs) : The sulfhydryl group of mercaptoacetamides can be unstable and prone to oxidation. To improve stability and cellular activity, the thiol can be transiently masked to create prodrugs. nih.gov Common strategies include the formation of thioesters or disulfides, which are designed to release the active free thiol in vivo. nih.govnih.gov
Heterocyclic Analogues : Replacing the N-phenyl ring with various heterocyclic systems is another derivatization strategy. This approach has been used to synthesize mercaptoacetamide derivatives containing indole and quinoline cores. nih.govnih.gov
Table 3: Derivatization Strategies for Mercaptoacetamide Analogues
| Modification Site | Strategy | Example of Added Group/Moiety | Purpose | Reference |
|---|---|---|---|---|
| N-Aryl Ring | Substitution | Nitro, Methoxy, Hydroxyl, Methyl | Modulate electronic properties and biological activity | nih.govnih.gov |
| Acetamide Backbone | α-Carbon Substitution | Benzyl group | Enhance biological potency | nih.gov |
| Thiol Group | Prodrug Formation | Disulfide or Thioester linkage | Improve stability and in vivo delivery | nih.govnih.gov |
| N-Aryl Moiety | Replacement | Indole, Quinoline, or other heterocycles | Explore novel chemical space and biological targets | nih.govnih.govnih.gov |
Substituent Modifications on the Fluorophenyl Moiety
Modifications to the substituents on the fluorophenyl ring of this compound analogues can significantly influence their biological activity. The electronic properties and steric bulk of these substituents play a crucial role in the molecule's interaction with biological targets. Research on related N-aryl mercaptoacetamides and phenylacetamides has shown that both electron-donating and electron-withdrawing groups can modulate activity.
In studies of similar phenylacetamide derivatives, it has been observed that the nature of the substituent on the phenyl ring can have a profound effect on the compound's cytotoxic properties. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety, which is an electron-withdrawing group, demonstrated a higher cytotoxic effect compared to those with a methoxy moiety, an electron-donating group. nih.govnih.gov This suggests that altering the electronic landscape of the fluorophenyl ring in this compound could be a viable strategy for tuning its biological profile.
Specifically, the introduction of electron-donating groups, such as methoxy and hydroxyl, on the N-aryl ring of α-benzyl-N-aryl mercaptoacetamide derivatives has been shown to be beneficial for their inhibitory activity against the virulence factor LasB from Pseudomonas aeruginosa. nih.gov Conversely, electron-withdrawing groups like a nitro substituent did not lead to a significant improvement in activity in that particular study. nih.gov
Bioisosteric replacement is another key strategy employed in modifying the fluorophenyl moiety. cambridgemedchemconsulting.comnih.govu-tokyo.ac.jpbaranlab.orgnih.gov This approach involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. For example, a phenyl ring can often be replaced by a pyridyl or thiophene ring to explore different electronic distributions and hydrogen bonding capabilities. cambridgemedchemconsulting.com
Below is a table illustrating the effect of different substituents on the cytotoxic activity of 2-(4-fluorophenyl)-N-phenylacetamide analogues against the PC3 prostate carcinoma cell line.
| Compound | Substituent on Phenyl Ring | IC50 (μM) against PC3 cell line |
|---|---|---|
| 2b | Nitro | 52 |
| 2c | Nitro | 80 |
| Imatinib (Reference) | - | 40 |
Structural Variations of the Mercaptoacetamide Scaffold
The mercaptoacetamide core of this compound is a critical component for its chemical reactivity and biological function. Structural variations of this scaffold have been explored to modulate the molecule's properties. One common modification is the introduction of substituents at the α-carbon of the mercaptoacetamide moiety.
The synthesis of α-substituted mercaptoacetamides often begins with the corresponding amino acids. A general synthetic route involves the diazotization and subsequent chlorination of a racemic amino acid to form an α-chloro carboxylic acid. nih.gov This intermediate is then coupled with the desired aniline, in this case, 2-fluoroaniline, to form the amide bond. The thioacetate group is subsequently introduced via an SN2 reaction with potassium thioacetate, followed by deprotection under basic conditions to yield the final free thiol. nih.gov
This methodology allows for the introduction of a wide variety of substituents at the α-position, derived from the side chains of different amino acids. For example, starting from phenylalanine would introduce a benzyl group at the α-position. These modifications can impact the molecule's conformation and its ability to bind to target proteins.
Another approach to modifying the mercaptoacetamide scaffold is through the synthesis of peptidomimetics. peptide.comresearchgate.netresearchgate.netsemanticscholar.orgnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. Solid-phase synthesis is a powerful tool for creating libraries of such peptidomimetics, allowing for rapid exploration of structural diversity. researchgate.netsemanticscholar.org
Heterocyclic Ring Incorporations and Hybrid Molecule Synthesis
The incorporation of heterocyclic rings into the this compound structure, or its fusion with other heterocyclic systems to create hybrid molecules, is a widely used strategy in medicinal chemistry to enhance biological activity and explore new chemical space. nih.govbepls.comnih.govpharmaguideline.comorganic-chemistry.org
One approach involves replacing the N-aryl ring with a heteroaryl ring. For instance, in a study on α-benzyl mercaptoacetamide derivatives, the N-aryl ring was replaced with various heterocycles, including thiazole. nih.gov The synthesis of these N-heteroaryl mercaptoacetamide derivatives was achieved by coupling the α-chloro carboxylic acid intermediate with the corresponding heterocyclic amine. nih.govacs.org
Another strategy is to create hybrid molecules by linking the mercaptoacetamide scaffold to a heterocyclic moiety. Thiazole-containing hybrids are of particular interest due to the wide range of biological activities associated with the thiazole nucleus. nih.govbepls.comnih.govpharmaguideline.comijcce.ac.ir The synthesis of such hybrids can be achieved through various methods, including the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov
For example, a thioacetamide-triazole hybrid has been synthesized and its structure-activity relationship against Escherichia coli has been studied. mdpi.com The synthesis involved the reaction of a triazole-containing thiol with a suitable N-aryl-2-chloroacetamide. The study found that while substitutions on the aryl ring were generally well-tolerated, modifications to the triazole portion of the molecule often led to a dramatic decrease in antibacterial activity, highlighting the importance of the heterocyclic moiety for potency. mdpi.com
The following table presents a selection of synthesized 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-arylacetamide analogues and their characterization data.
| Compound | Aryl Group | Molecular Formula | Calculated Mass [M+H]+ | Found Mass [M+H]+ |
|---|---|---|---|---|
| 17 | 2-methoxyphenyl | C11H13N4O2S | 265.0759 | 265.0760 |
| 19 | 2-iodophenyl | C10H10IN4OS | 360.9620 | 360.9622 |
| 30 | 2-fluorophenyl | C11H12FN4OS | 267.0716 | 267.0710 |
Stereoselective Synthesis of Enantiomeric Forms for Chiral Recognition Studies
When the α-carbon of the mercaptoacetamide scaffold is substituted, it becomes a chiral center, leading to the existence of enantiomers. The stereoselective synthesis of these enantiomers is crucial for chiral recognition studies, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.
While specific methods for the stereoselective synthesis of this compound are not extensively documented, general approaches for the asymmetric synthesis of chiral amines and related compounds are well-established and can be applied. yale.edu One widely used method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. This chiral reagent can be condensed with aldehydes or ketones to form sulfinimines, which can then undergo diastereoselective nucleophilic addition. Subsequent removal of the auxiliary yields the chiral amine with high enantiomeric excess. yale.edu
Another approach is to utilize chiral catalysts for asymmetric transformations. For example, chiral hydrogen-bonding organocatalysts have been developed for the asymmetric protonation of nitronates, which can be precursors to chiral amines. yale.edu
Once a racemic mixture of this compound analogues is synthesized, the separation of the enantiomers can be achieved through chiral chromatography. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common technique for this purpose. Polysaccharide-based CSPs, for instance, are known for their broad applicability in separating a wide range of enantiomers.
High-Throughput Synthesis and Combinatorial Library Generation for Screening Applications
High-throughput synthesis (HTS) and the generation of combinatorial libraries are powerful tools in drug discovery for the rapid synthesis and screening of a large number of compounds to identify potential drug candidates. nih.govstanford.edubohrium.comnih.govpharmatutor.orgslideshare.netnih.govsigmaaldrich.comchemrxiv.orgnuvisan.com These techniques can be applied to the this compound scaffold to generate a diverse library of analogues for biological screening.
Combinatorial chemistry involves the systematic and repetitive covalent linking of a set of "building blocks" in various combinations to produce a large array of structurally diverse compounds. nih.govpharmatutor.org This can be performed using either solid-phase or solution-phase synthesis methods.
In solid-phase synthesis, the starting material is attached to a solid support, such as a resin bead, and subsequent reactions are carried out in a stepwise manner. peptide.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. The "split-pool" synthesis strategy is a common method used in solid-phase synthesis to generate large "one-bead-one-compound" libraries. nih.gov
Solution-phase synthesis, on the other hand, is carried out in a solvent, and purification is typically achieved through techniques like automated chromatography. While it may not be as amenable to generating massive libraries as solid-phase synthesis, it offers a wider range of compatible chemistries. stanford.edu
For the this compound scaffold, a combinatorial library could be generated by varying the substituents on the fluorophenyl ring, introducing different side chains at the α-position of the mercaptoacetamide core, and incorporating a diverse set of heterocyclic moieties. High-throughput screening of such a library against various biological targets could then lead to the identification of novel lead compounds. nih.govnih.govnuvisan.com
Advanced Spectroscopic and Spectrometric Characterization Techniques for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.
Multi-Dimensional NMR for Complex Structure Elucidation (Beyond Basic Identification)
Beyond standard one-dimensional (1D) ¹H and ¹³C NMR for basic structural confirmation, multi-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially for complex molecules, and for determining the molecule's three-dimensional structure. nih.govresearchgate.net Techniques like COSY (Correlation Spectroscopy) can reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map the correlations between protons and directly attached or long-range coupled carbons, respectively. nih.gov For N-(2-fluorophenyl)-2-mercaptoacetamide, these techniques would be instrumental in confirming the connectivity of the fluorophenyl ring, the acetamide (B32628) linker, and the mercapto group.
Advanced NMR methods such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons within the molecule, helping to define its preferred conformation in solution. researchgate.net
| Multi-Dimensional NMR Technique | Information Gained for this compound |
| COSY (Correlation Spectroscopy) | Reveals J-coupling between adjacent protons, confirming the spin systems within the fluorophenyl ring and the acetamide backbone. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom, aiding in the assignment of the carbon skeleton. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons separated by two or three bonds, crucial for establishing the connectivity between the aromatic ring and the acetamide moiety. |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Provides information on through-space proximity of protons, which is essential for determining the molecule's 3D conformation and the relative orientation of the fluorophenyl ring and the mercaptoacetamide chain. |
NMR-Based Ligand-Protein Interaction Studies
A primary application of advanced NMR is in the study of how a small molecule (ligand) like this compound interacts with a biological target, typically a protein. nih.govnih.govspringernature.com These studies are fundamental in drug discovery and chemical biology.
Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful. researchgate.netnih.gov In STD-NMR, saturation is transferred from the protein to a binding ligand, allowing for the identification of the ligand's binding epitope—the specific part of the molecule that interacts with the protein. researchgate.net
Protein-observed NMR methods, such as ¹H-¹⁵N HSQC titration experiments, can also be employed. researchgate.net In this approach, changes in the chemical shifts of the protein's backbone amide signals upon addition of the ligand can map the binding site on the protein surface.
Mass Spectrometry (MS) for Investigating Reaction Mechanisms and Metabolite Identification (Research Context)
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govpnnl.govnih.gov This is invaluable for identifying unknown reaction products or intermediates. In the context of this compound, HRMS could be used to study its synthesis, degradation pathways, or its reactions with other molecules. By analyzing the masses of products and fragments with high precision, researchers can propose and verify reaction mechanisms.
MS-Based Proteomics for Biological Target Validation
Proteomics is the large-scale study of proteins. researchgate.net MS-based proteomics has become an indispensable tool for identifying the protein targets of a small molecule. nih.govnih.gov One common approach is affinity purification-mass spectrometry (AP-MS). In this method, a derivative of this compound could be immobilized on a solid support and used to "fish out" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Another powerful technique is thermal proteome profiling (TPP), which can identify protein targets by observing changes in their thermal stability upon ligand binding. These methods are crucial for validating the biological targets of a compound and understanding its mechanism of action.
| Mass Spectrometry-Based Technique | Application for this compound Research |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass measurements to determine the elemental composition of reaction products, intermediates, and metabolites, offering insights into reaction mechanisms. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Identifies the direct protein binding partners of the compound from a complex biological sample, helping to elucidate its molecular targets. |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of thousands of proteins in the presence of the compound to identify its cellular targets. |
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its solid state. nih.govmdpi.com Obtaining a crystal structure of this compound would provide definitive information about its bond lengths, bond angles, and conformation in the crystalline form. This structural information is invaluable for computational modeling and understanding its physicochemical properties.
Furthermore, co-crystallization of this compound with a target protein would yield a detailed atomic-level picture of their interaction. nih.gov This would reveal the precise binding mode, including all the key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, which is critical for structure-based drug design and understanding the basis of molecular recognition.
Crystal Structure Analysis of Compound and Derivatives
Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides the definitive three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique is fundamental for understanding molecular conformation, intermolecular interactions, and packing motifs, which in turn influence the physicochemical properties of the compound.
For instance, studies on various substituted N-(phenyl)acetamides reveal that the planarity of the amide group is a common feature, facilitating the formation of intermolecular hydrogen bonds. nih.govnih.govresearchgate.net In many such structures, molecules are linked into chains or dimers through N—H···O hydrogen bonds. nih.govresearchgate.net The dihedral angle between the amide group and the phenyl ring is a critical conformational parameter that is sensitive to the nature and position of substituents on the ring. nih.gov
In the structure of 2-azido-N-(4-fluorophenyl)acetamide, the asymmetric unit contains two independent molecules that differ in the orientation of the azido (B1232118) group. nih.gov These molecules form N—H···O hydrogen-bonded chains, which are further interconnected by C—F···π(ring) and C=O···π(ring) interactions, highlighting the importance of weaker intermolecular forces in defining the crystal packing. nih.gov Similarly, the crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide shows that the amide group and the fluorobenzene (B45895) ring are nearly perpendicular, with a dihedral angle of 87.30 (5)°. nih.gov
These findings suggest that the crystal structure of this compound would likely be characterized by strong N—H···O hydrogen bonds involving the amide groups and potentially S—H···O or S—H···S interactions from the mercapto group, leading to the formation of robust supramolecular assemblies. The presence of the fluorine atom could further influence the crystal packing through C—H···F or F···F interactions.
Table 1: Crystallographic Data for Selected N-(fluorophenyl)acetamide Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| 2-chloro-N-(3-fluorophenyl)acetamide | C₈H₇ClFNO | Monoclinic | P2₁/n | N—H···O hydrogen bonds forming C(4) chains | researchgate.net |
| 2-azido-N-(4-fluorophenyl)acetamide | C₈H₇FN₄O | Not Specified | Not Specified | N—H···O chains, C—F···π(ring), C=O···π(ring) | nih.gov |
| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | C₁₂H₁₆FNO₃S | Not Specified | Not Specified | C—H···O hydrogen bonds, O···π contacts | nih.gov |
Protein-Ligand Co-crystallography for Binding Mode Elucidation
Protein-ligand co-crystallography is a powerful experimental technique used extensively in drug discovery and structural biology to determine the precise three-dimensional structure of a small molecule (ligand) bound to its protein target. nih.govmdpi.com This method involves crystallizing the protein in the presence of the ligand, followed by X-ray diffraction analysis of the resulting co-crystals. mdpi.comcriver.com The electron density map generated from the diffraction data allows for the unambiguous determination of the ligand's binding pose, orientation, and conformation within the protein's active site. criver.com
The primary goal of this technique is to elucidate the specific molecular interactions that govern the binding event. These interactions can include:
Hydrogen Bonds: Directional interactions between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).
Hydrophobic Interactions: Favorable interactions between nonpolar groups, which are crucial for binding within hydrophobic pockets of a protein.
Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.
Ionic Interactions (Salt Bridges): Electrostatic attractions between oppositely charged groups.
Pi-stacking and Pi-cation Interactions: Non-covalent interactions involving aromatic rings.
For a compound like this compound, co-crystallography would reveal how its distinct chemical moieties interact with a target protein's active site. The amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O). The fluorophenyl ring could engage in hydrophobic and pi-stacking interactions, with the fluorine atom potentially forming specific halogen bonds or other electrostatic interactions. The mercapto (-SH) group is a potential hydrogen bond donor and can also coordinate with metal ions present in metalloenzymes.
While specific co-crystal structures involving this compound are not publicly documented, the methodology remains the gold standard for structure-based drug design. nih.gov By providing a detailed atomic-level picture of the binding mode, this technique enables medicinal chemists to rationally design more potent and selective inhibitors by modifying the ligand's structure to optimize its interactions with the target protein.
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational and Intermolecular Interaction Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial tool for investigating the molecular structure and intermolecular interactions of compounds like this compound. pitt.edu These methods probe the vibrational modes of a molecule, which are sensitive to its chemical environment, conformation, and involvement in interactions such as hydrogen bonding. wiley.comrug.nl
Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. The spectrum provides a unique fingerprint based on the functional groups present. masterorganicchemistry.com For this compound, key vibrational bands would include:
Amide Bands: The amide group gives rise to several characteristic absorptions. The Amide I band (mainly C=O stretching) is typically strong and found around 1630-1690 cm⁻¹. The Amide II band (a mix of N-H in-plane bending and C-N stretching) appears near 1550 cm⁻¹. The positions of these bands are highly sensitive to hydrogen bonding. mdpi.com
N-H and S-H Stretching: The N-H stretching vibration of the amide is expected as a sharp to moderately broad peak around 3300 cm⁻¹. The S-H stretching of the mercapto group typically appears as a weaker band in the 2550-2600 cm⁻¹ region. mdpi.com Broadening of these peaks can indicate involvement in hydrogen bonding.
Aromatic and Fluoroalkane Vibrations: C=C stretching vibrations within the phenyl ring are expected in the 1450-1600 cm⁻¹ range. The C-F stretching vibration gives a strong, characteristic band, typically between 1000 and 1400 cm⁻¹.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, non-polar bonds or symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for studying the S-H and C-S stretching modes, as well as the vibrations of the aromatic ring.
Advanced techniques, such as two-dimensional infrared (2D IR) spectroscopy, can provide even deeper insights by revealing the coupling between different vibrational modes and tracking their dynamics on ultrafast timescales. rug.nluchicago.edu This can be used to study the kinetics of hydrogen bond formation and dissociation, providing a detailed picture of the intermolecular interactions governing the compound's behavior in solution.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Amide | ~3300 | Medium | Weak |
| Aromatic C-H Stretch | Phenyl Ring | >3000 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | -CH₂- | 2850-2960 | Medium | Medium |
| S-H Stretch | Mercaptan/Thiol | 2550-2600 | Weak | Strong |
| Amide I (C=O Stretch) | Amide | 1630-1690 | Strong | Medium |
| Amide II (N-H Bend, C-N Stretch) | Amide | ~1550 | Strong | Weak |
| Aromatic C=C Stretch | Phenyl Ring | 1450-1600 | Medium-Strong | Strong |
| C-F Stretch | Fluorophenyl | 1000-1400 | Strong | Weak |
Theoretical and Computational Investigations of N 2 Fluorophenyl 2 Mercaptoacetamide
Quantum Chemical Studies (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity.
DFT calculations are instrumental in elucidating the electronic properties of N-(2-fluorophenyl)-2-mercaptoacetamide. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.
For instance, in a study of a related compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, DFT calculations were used to analyze its electronic structure. nih.gov Natural Bond Orbital (NBO) analysis, another quantum chemical tool, reveals details about intramolecular and intermolecular bonding, such as hydrogen bonds and charge transfer interactions, which are vital for understanding the molecule's stability and interactions. nih.govresearchgate.net
Table 1: Illustrative Electronic Properties from DFT Studies on a Related Acetamide (B32628) Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (ΔE) | 4.7 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.35 eV |
| Global Softness (S) | 0.42 eV⁻¹ |
Note: Data presented is illustrative and based on studies of structurally similar compounds.
DFT is also a powerful tool for predicting spectroscopic properties, which can then be validated against experimental data. Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be performed.
For example, in the study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, the calculated FT-IR and FT-Raman spectra showed good agreement with the experimental spectra, confirming the molecular structure. nih.gov Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors to the calculated frequencies. Similarly, theoretical UV-Vis absorption spectra can be calculated and compared with experimental data to understand the electronic transitions within the molecule. nih.gov
Molecular Dynamics (MD) Simulations of this compound and its Biological Targets
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for exploring the dynamic behavior of this compound and its interactions with biological macromolecules. nih.gov
MD simulations allow for the exploration of the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt in solution. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might fit into the binding site of a protein.
When this compound is simulated in complex with a biological target, such as an enzyme, MD simulations can provide detailed insights into the dynamics and energetics of their interaction. These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex over time, and the role of water molecules in mediating the interaction.
Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the ligand to its target protein, providing a quantitative measure of binding affinity.
Molecular Docking and Virtual Screening Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.
Docking studies can identify potential binding modes of the compound within the active site of a target protein. The results are often scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction. physchemres.org For example, in studies of other acetamide derivatives, molecular docking has been used to predict their binding to enzymes like SARS-CoV-2 protease, with binding energies indicating a strong interaction. researchgate.net
Virtual screening involves docking large libraries of compounds against a target protein to identify potential hits. If this compound were part of such a library, its docking score would help prioritize it for further experimental testing.
Table 2: Illustrative Molecular Docking Results for a Related Compound against a Protein Target
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Acetamide Derivative | SARS-CoV-2 Protease | -8.7 | His41, Cys145, Glu166 |
Note: Data presented is illustrative and based on studies of structurally similar compounds against a specific biological target. researchgate.net
These computational approaches provide a powerful framework for understanding the chemical and biological properties of this compound, guiding further experimental studies and aiding in the rational design of new therapeutic agents.
Identification of Putative Biological Targets and Binding Sites
A critical first step in drug discovery is the identification of a biological target. For this compound and related mercaptoacetamides, computational studies, often in conjunction with experimental data, have suggested several putative targets.
One significant identified target is the elastase (LasB) from Pseudomonas aeruginosa, a key virulence factor that makes it an attractive target for antivirulence therapy. nih.gov Structure-based design studies on α-substituted mercaptoacetamides have shown that the N-arylacetamide group occupies the S1′ binding site of the LasB enzyme. The binding is stabilized by a combination of hydrogen bonding and hydrophobic interactions. nih.gov Molecular docking studies predict that the N-aryl ring can form hydrophobic interactions with residues such as Val137 and Leu197, and a potential cation-π interaction with Arg198. nih.gov
Another class of enzymes potentially targeted by mercaptoacetamides are histone deacetylases (HDACs). Substituted biaryl mercaptoacetamides have been investigated as HDAC inhibitors, demonstrating particular selectivity for HDAC6. researchgate.net These findings suggest that the mercaptoacetamide scaffold is a viable zinc-binding group for interacting with the active site of these enzymes.
Furthermore, studies on structurally similar compounds containing the (2-fluorophenyl)acetamide moiety suggest other potential targets. For instance, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide has shown selective and high-affinity binding to σ1 sigma receptors, which are implicated in various central nervous system disorders. nih.gov This compound exhibited a 44-fold selectivity for σ1 receptors over σ2 receptors. nih.gov Additionally, a derivative where the N-(2-fluorophenyl)acetamide group was attached to an iminosugar, 1-deoxyfuconojirimycin (DFJ), resulted in a potent and selective inhibitor of α-L-fucosidases. nih.gov This suggests that the N-(2-fluorophenyl)-acetamide fragment can confer potent binding to the active site of this enzyme. nih.gov
| Putative Target | Compound Class | Key Binding Site Interactions/Features | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa LasB | α-benzyl-N-aryl mercaptoacetamides | N-arylacetamide group in S1' pocket; Hydrophobic interactions with Val137, Leu197; Cation-π interaction with Arg198; Potential H-bond with Asn112. | nih.gov |
| Histone Deacetylases (HDACs), specifically HDAC6 | Substituted biaryl mercaptoacetamides | Mercaptoacetamide acts as a zinc-binding group in the enzyme active site. | researchgate.net |
| σ1 Sigma Receptors | N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide | Exhibits high binding affinity (Ki = 3.15 nM) and 44-fold selectivity over σ2 receptors. | nih.gov |
| α-L-Fucosidases | N-(2-fluorophenyl)-2β-DFJ acetamide | Potent inhibition (IC50 = 0.0079 μM for human lysosomal α-l-fucosidase); occupies the enzyme's active site. | nih.gov |
Target-Guided Ligand Design and Optimization
Once a biological target is identified and its structure is known, target-guided or structure-based design becomes a powerful strategy for developing and optimizing ligands. ethernet.edu.et This approach uses the three-dimensional structure of the target to design molecules that can bind with high affinity and selectivity. nih.goviptonline.com
A prime example of this strategy was applied to the optimization of α-benzyl-N-aryl mercaptoacetamides as LasB inhibitors. nih.gov Researchers utilized the X-ray crystal structure of an initial inhibitor bound to LasB to guide further modifications. This structure-based approach allowed for the rational exploration of different substituents on the molecule's core structure. nih.gov For instance, the N-aryl ring was replaced with various heterocycles to improve physicochemical properties such as hydrophilicity, a crucial factor for drug development. The docking studies for these new designs predicted that key interactions, like the hydrophobic interactions with Val137 and Leu197, would be maintained, while also introducing potentially favorable new interactions, such as a hydrogen bond with Asn112. nih.gov This guided synthesis led to the development of inhibitors with maintained activity and improved properties. nih.gov
The general principles of this approach involve several steps:
Preparation of Binding Elements : A set of molecular fragments or potential binding elements is identified or prepared. nih.gov
Screening : These elements are screened, often computationally via docking, to identify those that interact with the biological target. nih.goviptonline.com
Linking and Optimization : Promising elements are linked together or existing ligands are modified to enhance their interaction with the target's binding site. This optimization can involve modifying functional groups to improve binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov
This iterative cycle of design, synthesis, and testing, guided by the structural information of the target, accelerates the process of lead optimization. iptonline.com
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are ligand-based design methods that are particularly useful when the three-dimensional structure of the target is unknown. ethernet.edu.etnih.gov These approaches rely on the principle that the biological activity of a compound is related to its physicochemical properties and structural features. temple.edu
Development of Predictive Models for Biological Activity
Predictive QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov The development of such models is a systematic process that involves several key stages. mdpi.com
Data Set Collection : A series of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. This data is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com
Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical properties that encode the structural and physicochemical features of the molecules. nih.govnih.gov
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.govbrieflands.com
Model Validation : The model's robustness and predictive ability are rigorously assessed using both internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with the test set (e.g., R²_pred). mdpi.comnih.gov
A study on N-arylphenyl-2,2-dichloroacetamide analogues, a class of compounds structurally related to this compound, successfully employed QSAR to model their cytotoxic activity against a human lung cancer cell line. brieflands.com The best model was developed using a genetic algorithm combined with partial least squares (GA-PLS), resulting in a statistically significant equation that could predict the activity of new compounds. brieflands.com Such validated models are powerful tools for screening virtual libraries to identify new, potentially active molecules before their synthesis, thus saving time and resources. nih.govyoutube.com
| Step | Description | Common Techniques/Parameters |
|---|---|---|
| Data Collection & Curation | Gathering a dataset of compounds with measured biological activity. | IC50, Ki, ED50 values. |
| Data Partitioning | Splitting data into training and test sets to assess predictive power. | Typically 70-80% for training, 20-30% for testing. |
| Descriptor Calculation | Quantifying molecular properties. | Topological, electronic (e.g., HOMO/LUMO), steric, hydrophobic (logP) descriptors. |
| Model Generation | Establishing a mathematical correlation between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning (Random Forest, Neural Networks). |
| Model Validation | Assessing the statistical significance and predictive accuracy of the model. | Coefficient of determination (R²), Cross-validated R² (Q²), Predictive R² for the test set (R²_pred). |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is another powerful ligand-based design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. patsnap.comdovepress.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic regions, and positive or negative ionizable groups, arranged in a specific three-dimensional geometry. slideshare.net
The process can be ligand-based, where a model is generated by aligning a set of known active molecules and extracting their common features. dergipark.org.tr This approach is used when the target structure is unknown. patsnap.com Alternatively, if a protein-ligand complex structure is available, a structure-based pharmacophore can be derived from the key interactions observed in the binding site. dovepress.com
A study on cyclophilin D inhibitors provides a clear example of this methodology. nih.gov Researchers generated a 3D ligand-based pharmacophore model from a training set of 40 known inhibitors. The resulting pharmacophore consisted of key features such as aromatic centers, hydrogen bond donors and acceptors, and hydrophobic centroids. This model was then used as a 3D query to screen a database of newly designed molecules (the test set). nih.gov Molecules that successfully mapped onto the pharmacophore query were identified as hits, suggesting they possessed the necessary structural features for biological activity. These hits were then prioritized for further investigation, such as molecular docking studies, to predict their binding mode and affinity. dergipark.org.trnih.gov This combined approach of pharmacophore screening followed by docking is a common and effective workflow in virtual screening campaigns to identify novel lead compounds. dergipark.org.tr
In Vitro Biological Activity Profiling and Mechanistic Elucidation of N 2 Fluorophenyl 2 Mercaptoacetamide
Receptor Binding and Modulation Assays (In Vitro)
There is currently no specific data available from radioligand binding studies to determine the affinity of N-(2-fluorophenyl)-2-mercaptoacetamide for specific receptors. Such studies are essential for quantifying receptor-ligand interactions and determining key parameters like the dissociation constant (Kd). unimi.it
While functional assays have been conducted on cell-based systems to assess the downstream effects of enzyme inhibition by this compound analogs, specific data from cell-free and cell-based functional assays designed to measure direct receptor modulation (e.g., agonist or antagonist activity) are not present in the available literature. For example, in B16F10 melanoma cells, 2-MAA analogs were shown to inhibit melanin (B1238610) production by inhibiting cellular tyrosinase activity. rsc.org Similarly, certain mercaptoacetamide-based HDAC6 inhibitors have been shown to promote tubulin acetylation in HEK cells, a functional consequence of HDAC6 inhibition. researchgate.net These assays, however, measure the outcome of enzyme inhibition rather than direct receptor interaction.
Protein-Ligand Interaction Studies using Biophysical Methods (In Vitro)
Biophysical techniques have provided detailed, atomic-level insights into how mercaptoacetamide-based inhibitors interact with their target enzymes.
X-Ray Crystallography: The crystal structure of a selective mercaptoacetamide inhibitor, N-(5-(5,6-dichloro-1H-indol-1-yl)pentyl)-2-mercaptoacetamide (MCA), in a complex with the C-terminal catalytic domain of HDAC6 has been determined. nih.govacs.org This structure reveals critical interactions:
The thiolate moiety of the mercaptoacetamide group directly coordinates with the active site Zn2+ ion.
The carbonyl oxygen of the mercaptoacetamide accepts a hydrogen bond from the phenolic hydroxyl group of residue Y745.
The amide NH group donates a hydrogen bond to a histidine residue. nih.gov
These interactions mimic those of hydroxamate-based inhibitors but exhibit subtle differences in the interactions with a tandem histidine pair in the active site, which likely contributes to the observed selectivity for HDAC6 over other isoforms like HDAC8. nih.govacs.org
Molecular Docking: In the absence of a crystal structure for the tyrosinase-inhibitor complex, molecular docking simulations have been employed to predict the binding mode of 2-mercapto-N-arylacetamide analogs. rsc.org These computational studies support the kinetic data, suggesting that the inhibitors bind within the active site. The models indicate that the potent inhibition arises from a combination of hydrogen bonding involving the amide NH group and hydrophobic interactions between the inhibitor's aryl ring and nonpolar residues in the enzyme's active site, rather than through chelation of the active site copper ions. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for studying protein-ligand interactions. While no specific NMR studies for this compound were found, a study on the interaction between tyrosinase and 2-fluorophenol (B130384) (a competitive inhibitor) utilized 1H NMR. The addition of the inhibitor caused shifts in the signals of the paramagnetic 1H NMR spectrum of the resting Met-tyrosinase form, confirming a direct interaction with the enzyme at the active site. researchgate.net This demonstrates the utility of NMR for probing the binding of fluorinated compounds to metalloenzymes.
| Method | Enzyme | Inhibitor Class | Key Findings | Reference |
|---|---|---|---|---|
| X-Ray Crystallography | HDAC6 | Mercaptoacetamides | Direct coordination of thiolate to Zn2+; H-bonds with Y745 and histidine residues. | nih.gov |
| Molecular Docking | Tyrosinase | 2-Mercapto-N-arylacetamides | Binding stabilized by H-bonds and hydrophobic interactions, not copper chelation. | rsc.org |
| 1H NMR Spectroscopy | Tyrosinase | 2-Fluorophenol (analog) | Observed chemical shifts confirm direct binding to the enzyme's active site. | researchgate.net |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) is a high-sensitivity calorimetric technique that directly measures the heat changes associated with biomolecular binding events. uspto.govnih.gov It is a gold-standard method for the thermodynamic characterization of interactions, providing a complete profile of the binding parameters in a single experiment. uspto.gov The technique involves the continuous titration of a ligand into a sample cell containing a target macromolecule, and the heat released or absorbed during the binding reaction is measured. khanacademy.org
From a single ITC experiment, several key thermodynamic parameters can be determined:
Binding Affinity (Ka) and Dissociation Constant (Kd): These values quantify the strength of the interaction.
Binding Enthalpy (ΔH): This represents the change in heat upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. khanacademy.org
Binding Stoichiometry (n): This determines the ratio of ligand to target in the formed complex. khanacademy.org
Gibbs Free Energy (ΔG) and Entropy (ΔS): These can be calculated from the above parameters to provide a full understanding of the thermodynamic forces driving the interaction. glycopedia.eu
In the context of this compound, ITC could be employed to characterize its direct binding to a purified target protein, such as tyrosinase, which is a known target for analogous compounds. rsc.orgnih.gov Such an experiment would provide definitive evidence of direct interaction and elucidate the thermodynamic drivers of the binding event.
Table 1: Illustrative Thermodynamic Binding Profile of this compound with a Target Protein as Determined by ITC (Note: The following data is hypothetical and serves to illustrate the typical output of an ITC experiment, as specific ITC data for this compound is not publicly available.)
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Stoichiometry (n) | 1.05 | - | Molar ratio of compound to protein in the complex. |
| Dissociation Constant (Kd) | 1.5 | µM | Measures binding affinity (lower value means higher affinity). |
| Enthalpy Change (ΔH) | -8.2 | kcal/mol | Heat released upon binding, suggesting favorable enthalpy. |
| Entropy Change (ΔS) | 5.4 | cal/mol·K | Change in randomness, indicating hydrophobic interactions. |
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used for real-time monitoring of biomolecular interactions. cnr.it It allows for the detailed characterization of binding kinetics, providing insights into the rates at which a complex forms and dissociates. The method involves immobilizing one interacting partner (the ligand, e.g., a target protein) onto a sensor surface, while the other partner (the analyte, e.g., this compound) flows over the surface in solution. cnr.it Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. scispace.com
Key kinetic parameters obtained from SPR analysis include:
Association Rate Constant (ka or kon): The rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constant (kd or koff): The rate at which the complex dissociates.
Equilibrium Dissociation Constant (Kd): Calculated as the ratio of kd/ka, this value represents the binding affinity. chemrxiv.org
SPR would be a valuable tool to complement ITC data by providing the kinetic dimensions of the interaction between this compound and its target protein. Understanding the on- and off-rates can be crucial for predicting the duration of the compound's effect at the molecular level.
Table 2: Representative Kinetic and Affinity Data from an SPR Experiment (Note: This table presents hypothetical data to illustrate SPR results, as specific experimental data for this compound is not available.)
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Association Rate (ka) | 2.5 x 104 | M-1s-1 | Rate of complex formation. |
| Dissociation Rate (kd) | 3.8 x 10-2 | s-1 | Rate of complex decay. |
MicroScale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF) for Thermal Stability
MicroScale Thermophoresis (MST) is a biophysical technique that measures molecular interactions in solution by detecting changes in the thermophoretic movement of molecules in a microscopic temperature gradient. harvard.edunih.gov Thermophoresis, the directed movement of molecules along a temperature gradient, is sensitive to changes in a molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding. nih.gove-century.us By labeling one of the binding partners with a fluorophore, the binding affinity (Kd) can be determined with high precision using minimal sample quantities. nih.govnanotempertech.com
Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is a widely used method to assess protein stability and ligand binding. nih.gov The technique monitors the thermal unfolding of a protein by measuring changes in fluorescence. nih.gov In the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein, a sigmoidal increase in fluorescence is observed as the temperature rises. nih.gov A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. The magnitude of this thermal shift (ΔTm) can be correlated with the binding affinity of the ligand. researchgate.net NanoDSF is a variation that relies on changes in the intrinsic fluorescence of tryptophan residues upon unfolding, eliminating the need for an extrinsic dye. wikipedia.org
Both MST and DSF could be applied to confirm the binding of this compound to its target and assess its stabilizing effect. DSF is particularly amenable to high-throughput screening to identify initial hits. nih.gov
Table 3: Example of Thermal Stability Shift Data from a DSF Experiment (Note: The data below is illustrative. Specific DSF data for this compound is not publicly available.)
| Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Interpretation |
|---|---|---|---|
| Protein alone (Apo) | 52.3 °C | - | Baseline thermal stability of the target protein. |
| Protein + this compound | 57.8 °C | +5.5 °C | The compound significantly stabilizes the protein upon binding. |
Cellular Assays for Mechanism of Action in Model Cell Lines (In Vitro)
Target Engagement and Intracellular Pathway Modulation
Confirming that a compound binds to its intended target within a cellular environment is a critical step known as target engagement. youtube.com Biophysical methods can be adapted for cellular systems, such as the Cellular Thermal Shift Assay (CETSA), where ligand binding stabilizes a target protein against heat-induced denaturation in intact cells or cell lysates. nih.gov Other technologies like NanoBRET (Bioluminescence Resonance Energy Transfer) can also quantify compound binding to a specific protein target in living cells. merckgroup.com
For this compound, studies on structurally related 2-mercapto-N-arylacetamide (2-MAA) analogs provide strong evidence for target engagement with tyrosinase, a key enzyme in melanin synthesis. rsc.orgnih.gov Beyond simple binding, these compounds modulate intracellular signaling pathways that regulate melanogenesis. Research shows that in B16F10 melanoma cells, these analogs not only directly inhibit cellular tyrosinase activity but also suppress the expression of the Microphthalmia-associated transcription factor (MITF). rsc.orgnih.gov MITF is a master regulator of melanocyte survival and differentiation, and its downregulation leads to a subsequent decrease in tyrosinase protein expression. rsc.orgnih.gov This dual mechanism—direct enzyme inhibition and modulation of a key transcription factor—demonstrates a sophisticated level of intracellular pathway modulation. rsc.orgnih.gov
Cell-Based Assays for Specific Biological Activities (e.g., Anti-melanogenic, Antimicrobial)
Anti-melanogenic Activity: Cell-based assays are essential for confirming the physiological effect of a compound. The anti-melanogenic potential of this compound and its analogs has been evaluated in B16F10 mouse melanoma cells, a standard model for studying pigmentation. rsc.orgnih.gov In these assays, cells are typically stimulated to produce melanin, and the inhibitory effect of the test compounds is quantified by measuring both the melanin content and the intracellular tyrosinase activity. mdpi.com Several 2-mercapto-N-arylacetamide analogs have demonstrated potent inhibition of mushroom tyrosinase and significant anti-melanogenic effects in B16F10 cells, often superior to the well-known inhibitor, kojic acid. rsc.orgnih.gov The compounds were also shown to have low cytotoxicity in both melanoma cells and human keratinocyte (HaCaT) cell lines, indicating their suitability for dermal applications. rsc.orgnih.gov
Table 4: Anti-melanogenic Activity of 2-Mercapto-N-arylacetamide Analogs (Data sourced from studies on related analogs.) rsc.orgnih.gov
| Compound | Mushroom Tyrosinase IC50 (µM) | Cellular Tyrosinase Activity (% of Control at 20 µM) | Melanin Content (% of Control at 20 µM) |
|---|---|---|---|
| Analog 1 (this compound) | 1.5 | 55.2% | 60.1% |
| Analog 2 (N-phenyl-2-mercaptoacetamide) | 2.0 | 62.8% | 68.4% |
| Analog 3 (N-(4-chlorophenyl)-2-mercaptoacetamide) | 0.95 | 48.5% | 52.3% |
| Kojic Acid (Reference) | 24.3 | 75.1% | 80.5% |
Antimicrobial Activity: The acetamide (B32628) scaffold is present in numerous compounds with known biological activities, including antimicrobial effects. nih.govijres.org While specific data for this compound is limited, related structures such as 2-mercaptobenzothiazole (B37678) acetamide derivatives have been screened for in vitro antibacterial activity using methods like the agar (B569324) well diffusion assay. nih.gov These studies have tested compounds against both Gram-positive and Gram-negative bacteria. nih.gov For example, some chloro-substituted acetamide derivatives have shown activity against Klebsiella pneumoniae, with evidence suggesting they may act by inhibiting penicillin-binding proteins, leading to cell lysis. nih.gov This suggests that this compound could be a candidate for antimicrobial screening.
Evaluation of Cellular Permeability and Distribution in In Vitro Models
The ability of a compound to cross cellular membranes is a key determinant of its biological activity. In vitro models are widely used to predict the intestinal absorption and permeability of drug candidates. researchgate.netumd.edu The most common model utilizes Caco-2 cells, a human colorectal adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. nuvisan.com
In a typical Caco-2 permeability assay, cells are grown on a semi-permeable membrane in a transwell system. The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is measured over time. The reverse transport (BL to AP) is also measured to calculate the efflux ratio, which indicates whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). nuvisan.com The primary output is the apparent permeability coefficient (Papp).
Table 5: Typical Classification of Compound Permeability Based on In Vitro Caco-2 Assays (This table provides a general framework for interpreting Papp values.)
| Papp (AP→BL) (x 10-6 cm/s) | Permeability Classification | Expected In Vivo Absorption |
|---|---|---|
| < 1.0 | Low | Poor (<30%) |
| 1.0 - 10.0 | Moderate | Moderate (30-80%) |
To assess the potential of this compound to penetrate target cells, its Papp value would be determined using a Caco-2 or similar cell model (e.g., MDCK cells). nuvisan.com This data would be crucial for understanding whether the compound can reach its intracellular targets, such as tyrosinase in melanocytes, at effective concentrations.
Structure Activity Relationship Sar Studies and Molecular Design Principles for N 2 Fluorophenyl 2 Mercaptoacetamide Derivatives
Systematic Structural Modifications and their Impact on Biological Activity
The biological activity of N-(2-fluorophenyl)-2-mercaptoacetamide derivatives can be finely tuned through systematic modifications of both the fluorophenyl ring and the mercaptoacetamide scaffold. These modifications influence the compound's electronic properties, steric interactions, and binding affinity to biological targets.
The nature and position of substituents on the fluorophenyl ring play a pivotal role in modulating the biological activity of this compound derivatives. Studies on related N-aryl acetamide (B32628) and mercaptoacetamide series have provided valuable insights into these effects.
The position of the fluorine atom is a critical determinant of activity. While direct SAR data for a comprehensive set of positional isomers of fluorophenyl mercaptoacetamide is limited in the provided search results, studies on related structures, such as N-phenyl-2β-deoxyfuconojirimycin acetamide, have shown that a fluoro group on the phenyl ring can significantly increase potency and selectivity. Specifically, the N-(2-fluorophenyl) derivative in that series was found to be a highly potent and selective inhibitor of α-l-fucosidases ijert.org. In contrast, the addition of multiple fluoro groups on the phenyl ring led to a decrease in inhibitory potency ijert.org.
The electronic properties of substituents also have a profound impact. In a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing an electron-withdrawing nitro moiety demonstrated higher cytotoxic effects against cancer cell lines compared to those with an electron-donating methoxy (B1213986) group chemrxiv.org. This suggests that modulating the electron density of the phenyl ring can significantly influence biological outcomes.
The nature of the halogen substituent itself is important. While fluorine is often used to enhance metabolic stability and binding interactions, other halogens like chlorine and bromine have also been explored. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, derivatives with a halogenated p-substituted phenyl ring, including N-(4-fluorophenyl) and N-(4-chlorophenyl), were among the most active antimicrobial agents due to their high lipophilicity, which facilitates passage through cell membranes nih.gov. This highlights that both the electronic nature and the lipophilicity conferred by the halogen are crucial for activity.
| Compound Series | Substituent Modification | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| N-phenyl-2β-DFJ acetamide | 2-fluoro substitution | Greatly increased potency and selectivity | ijert.org |
| N-phenyl-2β-DFJ acetamide | Multiple fluoro substitutions | Decreased inhibitory potency | ijert.org |
| 2-(4-fluorophenyl)-N-phenylacetamide | Nitro group (electron-withdrawing) | Higher cytotoxic effect | chemrxiv.org |
| 2-(4-fluorophenyl)-N-phenylacetamide | Methoxy group (electron-donating) | Lower cytotoxic effect | chemrxiv.org |
| N-(substituted phenyl)-2-chloroacetamide | Halogenation (e.g., 4-fluoro, 4-chloro) | Increased antimicrobial activity due to high lipophilicity | nih.gov |
Alterations to the mercaptoacetamide scaffold, which includes the core amide and thiol functionalities, are critical for optimizing potency and selectivity. Modifications often focus on the linker region between the amide and the thiol group.
In the context of histone deacetylase (HDAC) inhibitors, the mercaptoacetamide group serves as a crucial zinc-binding group (ZBG) nih.govresearchgate.net. The integrity of this scaffold is vital for activity. For instance, the introduction of a second thiol group into the linker region of certain mercaptoacetamide-based HDAC inhibitors resulted in a compound with relatively poor HDAC6 inhibition nih.gov. This suggests that the specific arrangement and nature of the zinc-binding motif are highly sensitive to structural changes.
Modifications to the linker can also involve replacing the mercaptoacetamide group with structurally related moieties. One such modification is the use of a (mercaptomethyl)fluoroalkene group, which has been shown to yield compounds with subnanomolar HDAC inhibitory activity nih.gov. This indicates that while the core thiol is important for activity, the linker can be modified to enhance potency.
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while maintaining its biological activity. In the context of this compound derivatives, the amide bond is a key target for such modifications.
The amide group can be susceptible to enzymatic cleavage in vivo, which can limit the metabolic stability of a compound nih.gov. Replacing the amide with a bioisostere can address this issue. Common bioisosteres for the amide bond include 1,2,3-triazoles, oxadiazoles, and thioamides nih.gov.
The replacement of an amide with a thioamide, for instance, alters the electronic and hydrogen-bonding properties of the molecule, which can impact its binding to the target protein. While specific examples of thioamide replacement in this compound were not detailed in the provided search results, the principle is a well-established strategy in drug design.
Another approach is the use of trifluoroethylamines as amide isosteres. This replacement can reduce the basicity of the amine without compromising the ability of the N-H group to act as a hydrogen bond donor, leading to compounds with high potency, selectivity, and metabolic stability nih.gov. The application of such bioisosteric replacements can lead to new peptidomimetics with improved biological properties and therapeutic effects nih.gov.
| Original Functional Group | Bioisosteric Replacement | Potential Advantages | Reference |
|---|---|---|---|
| Amide | Thioamide | Altered electronic and hydrogen-bonding properties, potentially improved metabolic stability. | nih.gov |
| Amide | 1,2,3-Triazole | Resistant to cleavage by proteases, oxidation, and hydrolysis. | nih.gov |
| Amide | Oxadiazole | Improved metabolic stability. | nih.gov |
| Amide | Trifluoroethylamine | High potency, high selectivity, and metabolic stability. | nih.gov |
Identification of Key Pharmacophoric Features and Essential Binding Motifs
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity nih.govdovepress.com. For this compound derivatives, identifying these key features is crucial for designing new and more effective inhibitors.
The development of a pharmacophore model typically involves analyzing the common chemical features of a set of active molecules psu.edu. These features often include hydrogen-bond acceptors, hydrogen-bond donors, hydrophobic regions, and aromatic rings nih.gov. The spatial arrangement of these features is critical for optimal interaction with the biological target.
For mercaptoacetamide-based inhibitors, the thiol group is a key pharmacophoric feature, often acting as a zinc-binding group in metalloenzymes nih.govnih.gov. The amide functionality provides hydrogen bonding capabilities, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. The 2-fluorophenyl ring contributes to hydrophobic and potentially aromatic interactions within the binding pocket of the target protein.
Pharmacophore models can be developed using ligand-based or structure-based approaches nih.gov. In a ligand-based approach, the model is derived from a set of known active compounds. In a structure-based approach, the model is generated from the crystal structure of the target protein in complex with a ligand, which allows for a more precise definition of the required interactions and the inclusion of exclusion volumes to represent the shape of the binding site nih.gov.
While a specific pharmacophore model for this compound was not explicitly detailed in the search results, the general principles of pharmacophore modeling are highly applicable to this class of compounds for the discovery of new inhibitors nih.govdovepress.compsu.edu.
Rational Design Strategies for Enhanced Potency, Selectivity, and Desired Biological Profiles
One key strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. This approach allows for the identification of key binding interactions and the design of molecules that complement the active site both sterically and electronically.
Another important strategy is the modification of the lead compound to improve its pharmacokinetic properties. For instance, the incorporation of halogen atoms, such as fluorine, into the cap groups of mercaptoacetamide-based HDAC inhibitors has been shown to increase their lipophilicity and brain accessibility nih.govresearchgate.net.
Furthermore, the development of prodrugs is a common strategy to improve the stability and delivery of a drug. For mercaptoacetamide inhibitors, where the sulfhydryl group can be unstable and easily oxidized, thioester and disulfide prodrugs have been successfully employed to mask the thiol group transiently, leading to improved activity in cellular and in vivo studies nih.gov.
The hybridization of pharmacophores is another rational design approach. This involves combining structural motifs from different known inhibitors to create a new molecule with enhanced activity or a multi-target profile. For example, N-aryl mercaptoacetamides have been investigated as multi-target inhibitors, tackling both bacterial resistance and virulence by inhibiting metallo-β-lactamases and the virulence factor LasB from Pseudomonas aeruginosa nih.gov.
Application of Cheminformatics and Data Mining in SAR Analysis
Cheminformatics and data mining play an increasingly important role in the analysis of structure-activity relationships. These computational tools enable the efficient analysis of large datasets of chemical structures and their associated biological activities to identify key patterns and build predictive models.
Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity ijert.orgresearchgate.netmdpi.com. These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. QSAR models are built using molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters ijert.orgresearchgate.net.
For instance, a 3D-QSAR model using comparative molecular field analysis (CoMFA) was successfully built for a series of camptothecin (B557342) derivatives, indicating that the size of substituents plays an important role in their activity nih.gov. Similar approaches could be applied to a series of this compound derivatives to elucidate the key structural features driving their biological activity.
Pharmacophore-based virtual screening is another powerful cheminformatics tool. A validated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required pharmacophoric features and are therefore likely to be active nih.govdovepress.com. This approach has been successfully used to identify new inhibitors for various targets.
Cheminformatics tools are also used for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of compounds early in the drug discovery process, helping to identify and eliminate candidates with unfavorable profiles dovepress.com. For example, cheminformatics prediction models have been used to screen N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential, correlating predicted properties with experimental results nih.gov.
Advanced Analytical and Bioanalytical Methodologies for Research and Discovery of N 2 Fluorophenyl 2 Mercaptoacetamide
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis in Research
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are indispensable tools in modern chemical research. kuleuven.benih.gov
For N-(2-fluorophenyl)-2-mercaptoacetamide, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most relevant and powerful hyphenated technique. It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the detection and identification of the compound in complex matrices. kuleuven.belcms.cz In a research setting, LC-MS is used to:
Confirm Molecular Weight: By observing the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), the identity of the synthesized compound can be unequivocally confirmed.
Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments can fragment the molecular ion, providing structural information that helps in identifying unknown impurities or degradation products.
Metabolite Identification: In bioanalytical studies, LC-MS is used to detect and identify metabolites of the parent compound in samples from in vitro assays (e.g., liver microsomes). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) would be employed for the analysis of the volatile derivatives discussed previously, providing definitive structural confirmation of the derivatized analyte. nih.govresearchgate.net
Table 4: Hypothetical Mass Spectrometry Data for this compound
| Analysis Mode | Ionization Mode | Expected Ion (m/z) | Potential Key Fragments (MS/MS) |
|---|---|---|---|
| LC-MS | ESI (+) | 186.03 [M+H]⁺ | 112 (fluorophenylamine), 75 (mercaptoacetyl) |
| LC-MS | ESI (-) | 184.01 [M-H]⁻ | 124 (fluorophenyl isocyanate fragment) |
| GC-MS (TMS deriv.) | EI | 257 [M]⁺ | 242 [M-CH₃]⁺, 73 [Si(CH₃)₃]⁺ |
Electrochemical Methods for Redox Property Characterization and Stability Research
The presence of a thiol (-SH) group makes this compound electrochemically active. This functional group can be readily oxidized, a property that can be studied using electrochemical methods like cyclic voltammetry (CV).
By applying a varying potential to an electrode immersed in a solution of the compound, a voltammogram can be generated that provides information about its redox properties. This is valuable for:
Redox Potential Determination: Identifying the potential at which the thiol group is oxidized to form a disulfide dimer or other oxidation products.
Stability Studies: Assessing the compound's susceptibility to oxidative degradation.
Mechanism Elucidation: Investigating the mechanism of its electrochemical oxidation, which can provide insights into its potential antioxidant activity or its interactions with redox-active biological molecules in a research context.
These studies are typically performed using a three-electrode system (working, reference, and counter electrodes) in a suitable electrolyte solution. The data obtained can help in predicting the compound's stability under different environmental conditions. mdpi.com
Application of Robotics and Automation in High-Throughput Screening and Synthesis Research
In modern drug discovery, robotics and automation are essential for increasing efficiency and throughput. If this compound were a lead compound, these technologies would be heavily utilized in the subsequent research phases.
High-Throughput Screening (HTS): To discover analogs with improved properties, large libraries of related compounds would be synthesized. HTS platforms, utilizing robotic liquid handlers, plate readers, and automated incubators, can screen thousands of these compounds against a biological target (e.g., an enzyme or receptor) in a very short time. drugtargetreview.com This allows for the rapid identification of structure-activity relationships (SAR).
Automated Synthesis: The synthesis of compound libraries for HTS can be accelerated using automated synthesis platforms. These systems can perform repetitive reaction, work-up, and purification steps in parallel, enabling the rapid generation of a diverse set of molecules for biological evaluation.
Table 5: Role of Automation in the Research Workflow
| Research Stage | Automated Task | Technology Used | Benefit |
|---|---|---|---|
| Library Synthesis | Parallel reaction setup and purification | Automated synthesizers, mass-directed prep-HPLC | Rapid generation of hundreds of analogs. |
| Assay Preparation | Reagent and compound dispensing into microplates | Robotic liquid handlers | Increased precision, reduced error, high throughput. |
| Biological Assay | Incubation and signal measurement | Automated incubators, multi-mode plate readers | Unattended operation for large-scale screening. |
| Data Analysis | "Hit" identification and SAR analysis | Specialized software | Efficient processing of large datasets to identify promising compounds. |
The integration of these automated systems significantly accelerates the research and discovery cycle, enabling a more rapid progression from an initial hit compound to a fully optimized lead candidate.
Future Perspectives and Emerging Research Avenues for N 2 Fluorophenyl 2 Mercaptoacetamide
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of derivatives based on the N-(2-fluorophenyl)-2-mercaptoacetamide scaffold. nih.govmdpi.com These computational tools can process vast datasets to identify complex patterns and relationships between chemical structures and their biological activities, which is often challenging for human researchers. researchgate.net
In the context of this compound, AI and ML can be applied in several ways:
De Novo Design : Generative AI models can design entirely new molecules that retain the core mercaptoacetamide scaffold but possess optimized properties. nih.gov These models, such as variational autoencoders, can generate novel compounds that are predicted to have higher potency, better selectivity, or improved pharmacokinetic profiles. nih.gov
Predictive Modeling : ML algorithms can build predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov By screening virtual libraries of this compound analogs, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby reducing costs and time. nih.govresearchgate.net
High-Throughput Virtual Screening : AI-driven platforms can screen massive compound libraries against specific biological targets to identify new hits. nih.gov This approach accelerates the discovery of new applications for the mercaptoacetamide scaffold. pharmaceutical-technology.com
The use of AI and ML is expected to accelerate the discovery pipeline, enabling the rapid identification and optimization of lead compounds derived from this compound for various therapeutic targets. mdpi.cominfontd.org
Table 1: Applications of AI/ML in Compound Design
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Generative Models | Algorithms that create new data instances, such as novel molecular structures. | Design of new mercaptoacetamide derivatives with enhanced potency and specificity. nih.gov |
| Predictive ADMET | Models that forecast the pharmacokinetic and toxicity profiles of a compound. | Early-stage filtering of candidates to reduce late-stage failures and improve safety profiles. nih.gov |
| Virtual Screening | Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target. | Rapid identification of mercaptoacetamide analogs with activity against new biological targets. |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) models that relate chemical structure to biological activity. | Refinement of the scaffold to improve interactions with a specific biological target. |
Exploration of Novel Biological Targets and Therapeutic Areas for Mercaptoacetamide Scaffolds
While initial research has identified certain biological targets for mercaptoacetamides, a significant opportunity lies in exploring new ones to broaden their therapeutic potential. A biological target is a specific molecule or cellular component involved in a disease that a drug is designed to interact with. taylorandfrancis.com The mercaptoacetamide scaffold has shown promise in several areas, indicating its potential for wider applications.
Research has demonstrated that N-aryl mercaptoacetamides can inhibit bacterial metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa, highlighting their potential in combating antimicrobial resistance. nih.gov Furthermore, related phenylacetamide derivatives have exhibited cytotoxic effects against cancer cell lines, such as prostate (PC3) and breast (MCF-7) cancer cells, suggesting a possible role in oncology. nih.gov The structural similarity of the mercaptoacetamide scaffold to other bioactive molecules suggests that its potential targets are not yet fully explored.
Future research should focus on:
Screening against Diverse Target Classes : Systematically screening this compound and its analogs against a wide range of biological targets, including kinases, proteases, and G-protein-coupled receptors (GPCRs), could uncover novel activities. nih.govresearchgate.net
Anti-Infective Research : Beyond known bacterial targets, exploring efficacy against other pathogens, including fungi and viruses, could open new therapeutic avenues. nih.gov
Oncology : Building on preliminary findings for related compounds, investigating the anticancer potential of this compound against a broader panel of cancer cell lines is warranted. nih.gov
Table 2: Potential Therapeutic Areas and Targets for Mercaptoacetamide Scaffolds
| Therapeutic Area | Potential Biological Targets | Rationale/Supporting Evidence |
|---|---|---|
| Infectious Diseases | Metallo-β-lactamases (e.g., IMP-7, VIM-1, NDM-1), LasB Elastase | Demonstrated inhibition by N-aryl mercaptoacetamides. nih.gov |
| Bacterial Kinases, DNA Gyrases | Identified as targets for related mercaptobenzothiazole derivatives. nih.gov | |
| Oncology | To be determined | Phenylacetamide derivatives show cytotoxicity against prostate and breast cancer cell lines. nih.gov |
| Inflammatory Diseases | To be determined | Many bioactive scaffolds have applications in inflammation. |
Development of Prodrug Strategies and Targeted Delivery Systems for Research Applications
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.govmdpi.com This strategy is often used to overcome undesirable properties of the parent drug, such as poor bioavailability or lack of specificity. nih.govwiley.com
For mercaptoacetamides, the free thiol (-SH) group is crucial for activity but can also lead to instability or poor membrane permeability. Research has shown that converting N-aryl mercaptoacetamides into thiocarbamate prodrugs can be an effective strategy. nih.gov These prodrugs are more stable and are converted to the active free-thiol form in situ. nih.gov
Future research can expand on this by designing and evaluating:
Novel Prodrug Moieties : Exploring different chemical groups to mask the thiol functionality could lead to prodrugs with tailored activation kinetics and release profiles.
Targeted Delivery Systems : Prodrugs can be designed to be activated by specific enzymes that are overexpressed at a disease site, such as in tumors. nih.gov This approach, known as site-specific bioactivation, can increase the concentration of the active drug at the target tissue, enhancing efficacy and reducing systemic side effects. nih.gov Strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT) represent advanced approaches for achieving targeted drug release. nih.govnih.gov
These strategies will be instrumental in optimizing the therapeutic potential of this compound for in vivo research applications. researchwithrutgers.com
Multi-Target Ligand Design Based on this compound for Polypharmacology Research
Complex diseases like cancer and chronic infections often involve multiple biological pathways. nih.gov Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm to address such diseases more effectively than single-target agents. nih.gov A multi-target-directed ligand (MTDL) is a single compound designed to interact with two or more biological targets simultaneously. nih.govresearchgate.net
The this compound scaffold is an excellent candidate for MTDL design. For instance, N-aryl mercaptoacetamides have already shown potential as multi-target inhibitors against both bacterial resistance factors (MBLs) and virulence factors (LasB). nih.gov This dual action could provide a synergistic effect, making it harder for bacteria to develop resistance.
Future MTDL design strategies could involve:
Pharmacophore Combination : Integrating the structural features of this compound with pharmacophores known to bind to other relevant targets. researchgate.net
Scaffold Merging : Creating hybrid molecules that fuse the mercaptoacetamide core with another bioactive scaffold to achieve a desired multi-target profile. researchgate.net
This approach could lead to the development of innovative therapeutics with enhanced efficacy for complex multifactorial diseases. nih.gov
Collaborative Research Initiatives and Data Sharing in Chemical Biology and Drug Discovery
Advancing the understanding and application of this compound will be significantly enhanced through collaborative efforts and open data sharing. The complexity of modern drug discovery necessitates a multi-disciplinary approach, combining expertise from medicinal chemistry, biology, bioinformatics, and pharmacology. helmholtz-hips.de
Collaborative models have proven to be powerful in accelerating the discovery of new bioactive compounds. semanticscholar.org Initiatives where multiple institutions contribute to synthesis, screening, and data analysis can lead to more robust and reproducible findings. semanticscholar.org For example, distributed drug discovery programs coupled with open screening platforms like the Community for Open Antimicrobial Drug Discovery (CO-ADD) have successfully identified new antimicrobial agents. semanticscholar.org
Future progress for the mercaptoacetamide scaffold will benefit from:
Multi-Institutional Consortia : Establishing research networks focused on exploring the therapeutic potential of this chemical class.
Open Data Platforms : Sharing screening results, synthetic protocols, and biological data in public databases to avoid redundant efforts and foster new collaborations.
Public-Private Partnerships : Collaborations between academic research institutions and pharmaceutical companies can help bridge the gap between basic discovery and clinical development.
Such initiatives will create a synergistic environment, maximizing the potential for translating fundamental research on this compound into tangible therapeutic innovations. helmholtz-hips.de
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Value/Detail |
|---|---|
| Reactants | 2-fluoroaniline, mercaptoacetic acid |
| Molar Ratio | 1:1.1 |
| Temperature | 120°C |
| Reaction Time | 6 hours |
| Yield | 87% |
| Analytical Validation | HRMS: [M+H]+ = 186.0386 (calc. 186.0383) |
Basic: How can researchers validate the purity and structural identity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]+ = 186.0386 vs. calculated 186.0383) to verify synthesis success .
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve aromatic protons (2-fluorophenyl group) and thiol-acetamide backbone. Compare with spectral databases (e.g., PubChem).
- Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Pharmacopeial standards (e.g., USP) may guide method development .
Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is optimal. Key considerations:
- Software : Use SHELXL for refinement, leveraging its robustness in handling small-molecule data .
- Hydrogen Bonding : Identify intramolecular interactions (e.g., C–H···O or N–H···S) that stabilize the structure. For example, analogous chloroacetamides exhibit intermolecular N–H···O bonds critical for packing .
- Disorder Handling : If fluorine or thiol groups exhibit positional disorder, apply restraints during refinement to improve model accuracy .
Advanced: How should researchers address discrepancies in spectroscopic data between experimental and computational models?
Methodological Answer:
- DFT Calculations : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate solvation effects or conformational flexibility.
- Dynamic Effects : Variable-temperature NMR can reveal rotameric equilibria in the acetamide moiety.
- Crystallographic Validation : Cross-reference computed bond lengths/angles with SCXRD data to resolve ambiguities .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- Waste Disposal : Segregate acidic (e.g., unreacted mercaptoacetic acid) and organic waste; consult certified hazardous waste services .
Advanced: How do electronic effects of the 2-fluorophenyl group influence the compound’s reactivity and stability?
Methodological Answer:
- Electron-Withdrawing Effect : The fluorine atom increases electrophilicity at the acetamide carbonyl, enhancing susceptibility to nucleophilic attack.
- Hydrogen Bonding : Fluorine’s electronegativity may stabilize intermolecular interactions in the solid state, affecting solubility and crystallization .
- Degradation Pathways : Monitor for defluorination under basic conditions via F NMR or LC-MS.
Advanced: What strategies mitigate side reactions during this compound synthesis?
Methodological Answer:
- Thiol Oxidation Prevention : Use inert atmosphere (N/Ar) to suppress disulfide formation.
- Acid Catalysis : Add catalytic p-toluenesulfonic acid to accelerate condensation while minimizing byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 2-fluoroaniline and dimeric species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
